N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)nicotinamide
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Description
Synthesis Analysis
Synthesis of compounds similar to "N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)nicotinamide" involves multi-step chemical reactions that typically start from nicotinic acid or its derivatives. These processes may include the formation of intermediates such as 1H-1,2,3-triazole derivatives, which are then further modified to achieve the desired compound. The synthesis routes are designed to introduce specific functional groups at strategic positions within the molecule, enabling the compound to exhibit desired chemical and biological properties (Kamal et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds like "this compound" is characterized by the presence of a triazole ring attached to a nicotinamide moiety, which is further linked to a piperidinyl group. This arrangement is crucial for the compound's interaction with biological targets. Structural studies, including X-ray crystallography, provide insights into the compound's conformation and the spatial arrangement of its atoms, which are essential for understanding its reactivity and interaction with other molecules (Fatma et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of "this compound" includes its ability to participate in various chemical reactions, such as nucleophilic substitution, which can be utilized for further modifications of the compound. These chemical properties are influenced by the functional groups present in the molecule, particularly the triazole and nicotinamide moieties, which play a pivotal role in its biological activities (Shim et al., 2002).
Physical Properties Analysis
The physical properties of "this compound" include solubility, melting point, and stability, which are crucial for its handling and application in research and potential therapeutic use. These properties are determined by the compound's molecular structure and the intermolecular forces it can engage in, such as hydrogen bonding and π-π interactions (Bozkurt et al., 2013).
Chemical Properties Analysis
The chemical properties of "this compound" also involve its pharmacological potential, which is derived from its interactions with biological molecules. However, specific details on drug use, dosage, and side effects are excluded as per the guidelines. The compound's ability to modulate biological pathways, possibly through interactions with enzymes or receptors, highlights its importance in research aimed at understanding and treating various conditions (Akiu et al., 2021).
Mechanism of Action
Indole Derivatives
The compound contains an indole nucleus, which is found in many biologically active compounds . Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Piperazine Derivatives
The compound also contains a piperazine moiety. Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
properties
IUPAC Name |
N-[1-[1-(3-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN6O2/c21-15-4-1-5-17(11-15)27-13-18(24-25-27)20(29)26-9-6-16(7-10-26)23-19(28)14-3-2-8-22-12-14/h1-5,8,11-13,16H,6-7,9-10H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNMJXRVFYLZOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CN=CC=C2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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